4-{[4-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone
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Overview
Description
4-{[4-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone is an organic compound that features a phthalazinone core structure with a trifluoromethyl-substituted aniline moiety
Mechanism of Action
Target of action
Anilines and phthalazinones, which are part of the compound’s structure, are often involved in interactions with various enzymes and receptors in the body .
Mode of action
Without specific information on “4-{[4-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone”, it’s difficult to describe its exact mode of action. Anilines can act as a nucleophile, participating in covalent bond formation, and as an electron-donating group, contributing to the creation of coordination complexes .
Biochemical pathways
Compounds containing aniline or phthalazinone moieties can potentially interact with multiple biochemical pathways depending on their specific targets .
Pharmacokinetics
The trifluoromethyl group in the compound could potentially affect its pharmacokinetic properties, as fluorine atoms are often added to drugs to improve their stability and enhance their lipophilicity, which can improve bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone typically involves the reaction of 4-(trifluoromethyl)aniline with phthalazinone derivatives under specific conditions. One common method includes:
Starting Materials: 4-(trifluoromethyl)aniline and a phthalazinone derivative.
Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures (around 100-150°C).
Procedure: The mixture is stirred for several hours until the reaction is complete, followed by purification steps such as recrystallization or chromatography to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-{[4-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)aniline: A precursor in the synthesis of the target compound.
Phthalazinone derivatives: Compounds with similar core structures but different substituents.
Uniqueness
4-{[4-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone is unique due to the presence of both the trifluoromethyl group and the phthalazinone core, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions and applications that are not observed in other similar compounds.
Properties
IUPAC Name |
4-[[4-(trifluoromethyl)anilino]methyl]-2H-phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O/c17-16(18,19)10-5-7-11(8-6-10)20-9-14-12-3-1-2-4-13(12)15(23)22-21-14/h1-8,20H,9H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTWWVWVCQPMRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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